7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile
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Overview
Description
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a dioxaspirodecane ring system with a nitrile group attached at the 7th position. The compound’s molecular formula is C12H19NO2, and it has a molecular weight of approximately 209.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides stability and unique reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7,7,9-Trimethyl-1,4-dioxaspiro[4.5]decane: Similar structure but lacks the nitrile group.
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane: Contains an additional nitrogen atom in the ring system.
Uniqueness
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile is unique due to the presence of the nitrile group at the 7th position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6309-26-8 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
7,9,9-trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile |
InChI |
InChI=1S/C12H19NO2/c1-10(2)6-11(3,9-13)8-12(7-10)14-4-5-15-12/h4-8H2,1-3H3 |
InChI Key |
OAJZQIAICUCTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1)OCCO2)(C)C#N)C |
Origin of Product |
United States |
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